N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-5-methylisoxazole-3-carboxamide
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Description
The compound is a derivative of isothiazolidine, which is a heterocyclic compound containing a four-membered ring with one sulfur atom, one nitrogen atom, and two carbon atoms . The compound also contains a phenyl group and an isoxazole group, which is a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The isothiazolidine ring could potentially introduce steric hindrance, affecting the overall conformation of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the isoxazole ring could potentially make the compound more polar .Scientific Research Applications
Synthesis and Structural Studies
- The compound has been explored in the synthesis of various biologically active derivatives. For example, studies have synthesized biologically active derivatives such as β-lactam and thiazolidine-grafted tetrahydrobenzothiophenes, which demonstrated significant antimicrobial activities against bacterial and fungal strains (Babu, Pitchumani, & Ramesh, 2013).
Medicinal Chemistry and Drug Development
- In the field of medicinal chemistry, the compound has been used in the synthesis of novel pyrazolopyrimidines derivatives, showing potential as anticancer and anti-5-lipoxygenase agents (Rahmouni et al., 2016).
- It has also been involved in the synthesis of oxazoles, contributing to the development of new pharmacophores for anticancer agents (Kumar et al., 2009).
Catalysis and Chemical Reactions
- The compound has been used as a ligand for bimetallic boron-containing heterogeneous catalysts, showing high activity in the Suzuki reaction, an important method in organic synthesis for creating carbon-carbon bonds (Bumagin et al., 2019).
Antibacterial Research
- A related area of study involves the synthesis of arylpiperazinyl oxazolidinones and isothiazolyl oxazolidinones, which have been evaluated for their antibacterial activities, particularly against resistant Gram-positive strains (Jang et al., 2004; Adibpour, Khalaj, & Rajabalian, 2010)(Adibpour, Khalaj, & Rajabalian, 2010).
Enzyme Inhibition Studies
- It has been used in enzyme inhibition studies, particularly in the investigation of the inhibitory effects on mitochondrial dihydroorotate dehydrogenase, an enzyme critical in pyrimidine synthesis (Knecht & Löffler, 1998).
Development of Antitumor Agents
- In the development of antitumor agents, it has been used in the synthesis of compounds like dibenzo[1,4]dioxin-1-carboxamides, which are evaluated for their antitumor activity and DNA-intercalating properties (Lee et al., 1992).
Properties
IUPAC Name |
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S/c1-10-9-13(16-21-10)14(18)15-11-3-5-12(6-4-11)17-7-2-8-22(17,19)20/h3-6,9H,2,7-8H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKDAFCJYBSOTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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